molecular formula C18H20N2O3S B2770747 N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide CAS No. 331727-11-8

N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide

Cat. No. B2770747
CAS RN: 331727-11-8
M. Wt: 344.43
InChI Key: MRNAAEZIRCHUJF-UHFFFAOYSA-N
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Description

“N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide” is a chemical compound with an empirical formula of C14H17NO3 . It is a derivative of the pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones, a derivative of pyrrolidine, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Key features include:

Antioxidant Properties

Pyrrolidin-2-one derivatives exhibit antioxidant activity. These compounds can potentially combat oxidative stress and protect cells from damage .

Anti-Inflammatory and Analgesic Effects

Certain analogs containing the pyrrolidine ring exhibit anti-inflammatory and analgesic activities. These compounds could be valuable in pain management .

Cerebrovascular Disorders

Substituted 2-(2-oxopyrrolidin-1-yl)acetamides, including Piracetam and Phenylpiracetam, are used for treating central nervous system and cerebrovascular disorders .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives is often related to their binding mode to enantioselective proteins . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Future Directions

The future directions in the research and development of pyrrolidine derivatives like “N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by varying the substituents in the pyrrolidine ring or by exploring different synthetic strategies .

properties

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-13-7-8-14-19)15-20(16-9-3-1-4-10-16)24(22,23)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNAAEZIRCHUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide

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